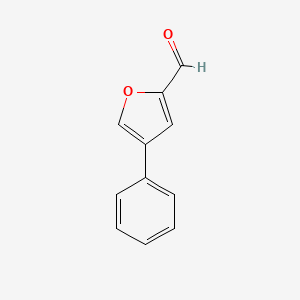
4-苯基呋喃-2-甲醛
描述
4-Phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H8O2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4-Phenylfuran-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 4-Phenylfuran-2-carbaldehyde can be analyzed using various techniques such as mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 4-Phenylfuran-2-carbaldehyde can be analyzed using different predictive and evaluation scenarios . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
4-Phenylfuran-2-carbaldehyde has a molecular weight of 172.18 g/mol . The compound has 2 hydrogen bond acceptor counts and 2 rotatable bond counts .科学研究应用
合成和生物学应用
4-氧代氮杂环丁烷-2-甲醛与 4-苯基呋喃-2-甲醛在结构上相似,由于其双重反应性,在合成应用中具有价值。这些化合物可用作各种生物相关物质的构建块,包括氨基酸、氨基糖和复杂的天然产物。它们的非对映选择性过程使它们在创建具有生物学意义的物质方面至关重要 (Alcaide & Almendros, 2002)。
生物系统荧光探针
使用类似化合物合成的探针 DBTC 对高半胱氨酸表现出高选择性和灵敏度。凭借其细胞渗透性,DBTC 在研究高半胱氨酸在生物系统中的作用方面具有潜在应用 (Chu et al., 2019)。
抗菌和抗炎特性
类似化合物的衍生物已显示出有希望的抗菌、抗氧化、抗炎和镇痛活性。这表明 4-苯基呋喃-2-甲醛在开发新的治疗剂方面具有潜力 (Abdel-Wahab et al., 2012)。
热力学表征
4-苯基呋喃-2-甲醛的异构体(如硝基苯基呋喃甲醛)的研究重点是确定它们的热力学性质。这些信息对于优化合成、纯化和应用过程至关重要 (Dibrivnyi et al., 2015)。
杂环化学中的合成应用
3-(苯并呋喃-2-基)-1-苯基-1H-吡唑-4-甲醛与 4-苯基呋喃-2-甲醛密切相关,用于合成新型杂环化合物。这些化合物在药物化学中至关重要,因为它们具有潜在的生物活性 (Baashen et al., 2017)。
光催化应用
呋喃-2-甲醛(包括 4-苯基呋喃-2-甲醛)已用作高效的 C1 构建块,用于合成生物活性化合物,如喹唑啉-4(3H)-酮。这些化合物通过无配体光催化 C-C 键断裂合成,展示了 4-苯基呋喃-2-甲醛在绿色化学应用中的潜力 (Yu et al., 2018)。
安全和危害
The safety information for 4-Phenylfuran-2-carbaldehyde includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers Relevant papers related to 4-Phenylfuran-2-carbaldehyde can be found at the provided links . These papers provide more detailed information about the compound and its various aspects.
属性
IUPAC Name |
4-phenylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSADUYUTKZHMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)
![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)
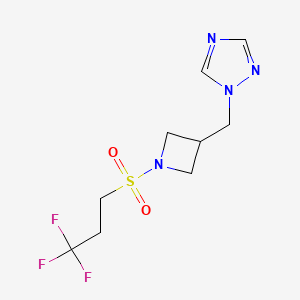
![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)
![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)
![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)
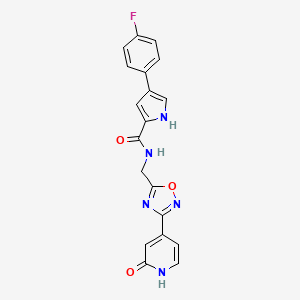
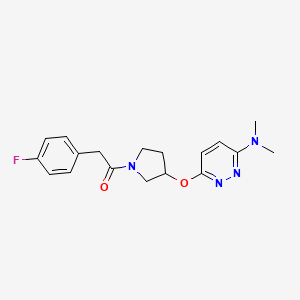


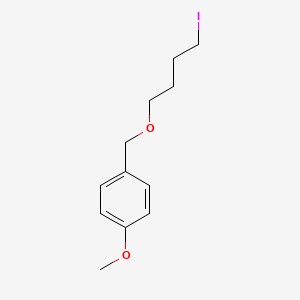

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)